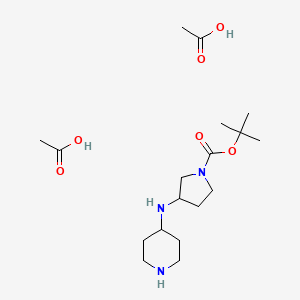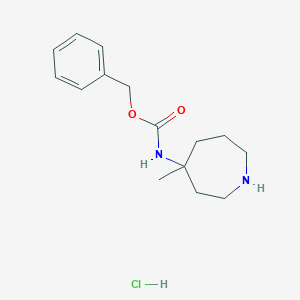![molecular formula C5H11ClN2 B6298659 3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95% CAS No. 2250242-19-2](/img/structure/B6298659.png)
3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diazabicyclo[3.1.1]heptane hydrochloride, with a CAS Number of 2250242-19-2, is a compound with a molecular weight of 134.61 .
Synthesis Analysis
The synthesis of 3,6-diazabicyclo[3.1.1]heptanes has been studied in the context of creating novel ligands for neuronal nicotinic acetylcholine receptors . The synthesis involved the creation of a series of 3,6-diazabicyclo[3.1.1]heptane derivatives, which showed high affinity and selectivity towards alpha4beta2 and alpha7 nAChR subtypes .Molecular Structure Analysis
The InChI code for 3,6-diazabicyclo[3.1.1]heptane hydrochloride is 1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Research on 3,6-diazabicyclo[3.1.1]heptanes has shown that they can be used as bioisosteres of benzenes . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Physical And Chemical Properties Analysis
3,6-Diazabicyclo[3.1.1]heptane hydrochloride is a white to yellow solid . It has a molecular weight of 134.61 .Wissenschaftliche Forschungsanwendungen
DABH is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of peptides, and as a ligand in the study of metal complexes. It has also been used as a chiral auxiliary in asymmetric synthesis, as a ligand in the study of enzyme-catalyzed reactions, and as a building block in the synthesis of polymers.
Wirkmechanismus
DABH is an effective catalyst in a variety of reactions due to its ability to form a variety of different structures. It is able to form a variety of different complexes with other molecules, which then allows the reaction to occur more quickly and efficiently. The mechanism of action of DABH is not fully understood, but it is believed to involve a combination of hydrogen-bonding, π-stacking, and electrostatic interactions.
Biochemical and Physiological Effects
DABH has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and has been used to treat fungal infections. It has also been found to have anti-inflammatory and analgesic effects, and has been used to treat pain and inflammation. Additionally, DABH has been found to have an inhibitory effect on certain enzymes, which can be used to regulate biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DABH in laboratory experiments is its versatility. It can form a variety of different complexes with other molecules, which makes it an ideal choice for a variety of research applications. Additionally, DABH is relatively inexpensive and easy to obtain, which makes it a cost-effective choice for laboratory experiments. However, DABH can be difficult to handle due to its hygroscopic nature, and its solubility can vary greatly depending on the solvent used.
Zukünftige Richtungen
The use of DABH in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the use of DABH as a chiral ligand in asymmetric synthesis. Additionally, DABH could be used as a building block in the synthesis of polymers and peptides. Furthermore, DABH could be used to study the mechanism of action of enzymes and to develop new drugs. Finally, DABH could be used to study the interaction of molecules with biological systems, such as cells and tissues.
Synthesemethoden
DABH can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of a diazabicyclo compound with hydrochloric acid. This reaction produces a salt, which can then be converted to the desired product. Other methods of synthesis involve the use of catalysts, such as palladium or platinum, to promote the reaction.
Eigenschaften
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-6-3-5(1)7-4;/h4-7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJAUIRFYIZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)



![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

